3-(Phenylethynyl)isoquinoline
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Overview
Description
3-(Phenylethynyl)isoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylethynyl)isoquinoline typically involves the coupling of isoquinoline derivatives with phenylacetylene. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under mild conditions. The reaction proceeds as follows:
- Isoquinoline derivative + Phenylacetylene → this compound
- Catalysts: Palladium(II) acetate, Copper(I) iodide
- Solvent: Tetrahydrofuran (THF)
- Base: Triethylamine
- Temperature: Room temperature to 60°C
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, are being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 3-(Phenylethynyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to different derivatives.
Substitution: Electrophilic substitution reactions can occur at the isoquinoline ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
- Quinoline N-oxides
- Reduced derivatives with double or single bonds
- Halogenated isoquinoline derivatives
Scientific Research Applications
3-(Phenylethynyl)isoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-(Phenylethynyl)isoquinoline varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it can inhibit certain kinases involved in cancer cell proliferation. The phenylethynyl group enhances its binding affinity and selectivity towards these targets, making it a promising candidate for drug development.
Comparison with Similar Compounds
Isoquinoline: The parent compound, known for its basicity and use as a solvent.
Phenylethynylpyridine: Similar structure but with a pyridine core, used in different chemical reactions.
Phenylethynylbenzene: Lacks the heterocyclic core, used in organic synthesis.
Uniqueness: 3-(Phenylethynyl)isoquinoline stands out due to its combination of the isoquinoline core and the phenylethynyl group, which imparts unique chemical reactivity and biological activity
Properties
CAS No. |
70437-12-6 |
---|---|
Molecular Formula |
C17H11N |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
3-(2-phenylethynyl)isoquinoline |
InChI |
InChI=1S/C17H11N/c1-2-6-14(7-3-1)10-11-17-12-15-8-4-5-9-16(15)13-18-17/h1-9,12-13H |
InChI Key |
AVJONFHFFSOKMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC3=CC=CC=C3C=N2 |
Origin of Product |
United States |
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